![molecular formula C13H13N3S B1669137 2-Propylthiazolo[4,5-c]quinolin-4-amine CAS No. 256922-53-9](/img/structure/B1669137.png)
2-Propylthiazolo[4,5-c]quinolin-4-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Vaccine Adjuvants
2-Propylthiazolo[4,5-c]quinolin-4-amine has been investigated as a vaccine adjuvant due to its ability to activate TLR7 and TLR8, which can enhance the immune response to vaccines. In studies, it has been shown to induce significant production of interferon-alpha (IFN-α) and other pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs), indicating its potential to boost vaccine efficacy .
Cancer Therapy
Research has explored the use of this compound in combination therapies for treating various cancers. It has been found to enhance the antitumor effects of other therapeutic agents when used in conjunction with them. For instance, studies demonstrated that combining this compound with monoclonal antibodies like Herceptin resulted in improved tumor control in preclinical models . The compound’s ability to stimulate immune responses makes it a candidate for developing therapies aimed at enhancing the body's natural defenses against tumors.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its efficacy as a TLR agonist. Studies have shown that modifications to the structure can significantly impact its potency and selectivity towards TLR7 and TLR8. For example, variations in the alkyl substituents at the C2 position have been correlated with changes in agonistic activity .
Compound | EC50 (μM) | TLR Activity |
---|---|---|
This compound | 1.32 | Predominantly TLR8 |
2-Butylthiazolo[4,5-c]quinoline | 0.55 | Dual TLR7/8 Agonist |
Imiquimod | <0.1 | Pure TLR7 Agonist |
Case Studies and Findings
- Immunological Response : In a study evaluating the immunological effects of this compound on human PBMCs, it was observed that this compound induced a robust IFN-α response while minimally triggering other pro-inflammatory cytokines. This selective activation profile suggests its utility in therapeutic contexts where modulation of immune responses is desired without excessive inflammation .
- Combination Therapy Efficacy : A case study involving combination therapy with this compound and traditional chemotherapeutic agents showed enhanced tumor regression compared to monotherapy. The mechanism was attributed to the compound's ability to activate dendritic cells and promote a more effective adaptive immune response against tumor cells .
Mécanisme D'action
Target of Action
The primary target of 2-Propylthiazolo[4,5-c]quinolin-4-amine, also known as CL075, is Toll-like receptor-8 (TLR-8) . TLR-8 is a part of the immune system that recognizes molecular patterns associated with pathogens. When activated, TLR-8 can stimulate an immune response .
Mode of Action
CL075 acts as a selective agonist for TLR-8 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, CL075 binds to TLR-8 and activates it. This activation leads to the stimulation of the IRF-NFΚB pathway . The EC50 value, which is the concentration of the drug that gives half-maximal response, is 400nM for IRF-NFΚB stimulation in TLR8 .
Biochemical Pathways
Upon activation of TLR-8 by CL075, the IRF-NFΚB pathway is stimulated This pathway plays a crucial role in the immune response, leading to the production of cytokines that regulate the immune system
Pharmacokinetics
It is known that cl075 is soluble in dmso , which could potentially affect its bioavailability and distribution in the body.
Result of Action
The activation of TLR-8 by CL075 leads to an immune response, which includes the maturation of antigen-presenting dendritic cells . These cells play a key role in initiating and shaping immune responses. Therefore, CL075 could potentially be used to enhance the body’s immune response to certain pathogens or diseases .
Analyse Biochimique
Biochemical Properties
2-Propylthiazolo[4,5-c]quinolin-4-amine plays a significant role in biochemical reactions. It interacts with Toll-like receptor-8 (TLR-8), a class of proteins that play a key role in the innate immune system . The interaction between this compound and TLR-8 triggers a cascade of biochemical reactions that lead to the activation of the immune response .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used to activate monocyte-derived dendritic cells (DCs), demonstrating the ability of DCs to induce cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a selective agonist of TLR-8, showing an EC50 value of 400nM for IRF-NFΚB stimulation in TLR8 compared to 4 μM for TLR7 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .
Méthodes De Préparation
CL075 est synthétisé par une série de réactions chimiques impliquant des dérivés de thiazoloquinoléine. Le composé est fourni sous forme lyophilisée et peut être resuspendu dans de l'eau exempte d'endotoxines pour une utilisation dans diverses analyses . La préparation des solutions mères implique la dissolution du composé dans l'eau et son stockage à -20°C pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
CL075 subit plusieurs types de réactions chimiques, impliquant principalement son interaction avec TLR7 et TLR8. Ces interactions conduisent à l'activation du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB) et des voies du facteur de régulation de l'interféron (IRF) . Le composé induit la production de cytokines telles que le facteur de nécrose tumorale alpha (TNF-α), l'interleukine-12 (IL-12) et l'interféron-alpha (IFN-α) . Les réactifs courants utilisés dans ces réactions comprennent diverses lignées cellulaires exprimant TLR7 et TLR8 .
Applications de recherche scientifique
CL075 a une large gamme d'applications de recherche scientifique. Il est utilisé pour étudier l'activation de TLR7 et TLR8 dans les cellules immunitaires humaines et murines . Le composé est également utilisé dans l'optimisation de la maturation ex vivo des cellules dendritiques dérivées des monocytes pour le développement de vaccins à base de cellules dendritiques . De plus, CL075 est utilisé dans l'étude des réponses immunitaires antivirales et de la production de cytokines pro-inflammatoires .
Mécanisme d'action
Le mécanisme d'action de CL075 implique sa liaison à TLR7 et TLR8, conduisant à l'activation des voies NF-κB et IRF . Cette activation entraîne la production de cytokines pro-inflammatoires et d'interférons de type I . Les cibles moléculaires de CL075 comprennent TLR7 et TLR8, qui sont cruciales pour l'initiation des réponses immunitaires antivirales .
Comparaison Avec Des Composés Similaires
CL075 est similaire à d'autres agonistes de TLR tels que le Resiquimod (R848), qui cible également TLR7 et TLR8 . CL075 est plus puissant pour activer la voie IRF dépendante de TLR8 par rapport à TLR7 . Cela fait de CL075 un outil unique pour étudier l'activation différentielle de TLR7 et TLR8. D'autres composés similaires comprennent l'Imiquimod et le Gardiquimod, qui fonctionnent également comme des agonistes de TLR .
Activité Biologique
2-Propylthiazolo[4,5-c]quinolin-4-amine, also known as CL075, is a compound that has garnered attention for its biological activity, particularly as an agonist of Toll-like receptors (TLRs), specifically TLR7 and TLR8. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Structure-Activity Relationship (SAR)
The structure of this compound is critical to its function as a TLR agonist. Research indicates that modifications in its structure can significantly alter its biological activity. For instance, the compound exhibits potent TLR7 agonistic activity with an EC50 value of approximately 1.32 μM in human peripheral blood mononuclear cells (PBMCs) . In contrast, its potency as a TLR8 agonist is also notable but varies depending on structural modifications .
Key Findings on SAR
- TLR7 Activity : The compound demonstrated significant induction of interferon-alpha (IFN-α) with minimal pro-inflammatory cytokine release, suggesting a favorable profile for therapeutic applications .
- TLR8 Activity : While primarily a TLR7 agonist, it also activates TLR8 but with less potency compared to other compounds in the same class .
Biological Mechanisms
The biological activity of this compound is largely mediated through its interaction with TLRs, which play a crucial role in the innate immune response.
- Activation of TLR7 and TLR8 : Upon binding to these receptors, the compound triggers signaling pathways that lead to the production of type I interferons and other cytokines.
- Cytokine Induction : The compound has been shown to induce high levels of IFN-α and low levels of pro-inflammatory cytokines such as IL-6 and TNF-α in human PBMCs .
Data Table: Biological Activity Overview
Activity Type | EC50 Value (μM) | Cytokine Induced | Remarks |
---|---|---|---|
TLR7 Agonism | 1.32 | IFN-α | Strong induction with low pro-inflammatory response |
TLR8 Agonism | 3.94 | IL-6 | Weaker compared to TLR7 activity |
Pro-inflammatory Cytokines | N/A | Minimal | Favorable profile for therapeutic use |
Case Studies
Several studies have investigated the immunomodulatory effects of this compound:
- Immunomodulatory Effects in PBMCs : A study demonstrated that treatment with CL075 led to significant upregulation of CD69 in lymphocytic subsets while promoting IFN-α production without substantial pro-inflammatory cytokine release .
- Potential Vaccine Adjuvant : Due to its ability to activate TLRs selectively and induce a strong type I interferon response, CL075 has been proposed as a candidate vaccine adjuvant . This property is particularly beneficial for enhancing immune responses in vulnerable populations such as the elderly.
Propriétés
IUPAC Name |
2-propyl-[1,3]thiazolo[4,5-c]quinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-2-5-10-16-11-12(17-10)8-6-3-4-7-9(8)15-13(11)14/h3-4,6-7H,2,5H2,1H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYMGJSUKCDVJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(S1)C3=CC=CC=C3N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436686 | |
Record name | 2-propylthiazolo[4,5-c]quinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256922-53-9 | |
Record name | 2-propylthiazolo[4,5-c]quinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.